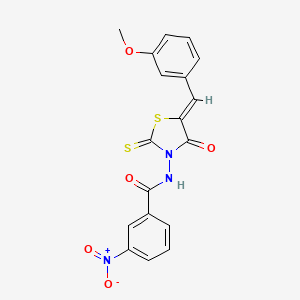
(Z)-N-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-N-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C18H13N3O5S2 and its molecular weight is 415.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-N-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound features a thioxothiazolidinone core, which is known for its pharmacological properties. The structure can be represented as follows:
Synthesis
The synthesis of this compound involves a multi-step process that typically includes the formation of the thioxothiazolidinone ring followed by the introduction of the methoxy and nitro substituents. Various synthetic routes have been explored, leading to derivatives with enhanced biological profiles.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of compounds related to thioxothiazolidinone derivatives. For instance:
- Antibacterial Activity : The synthesized compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, some derivatives showed activity exceeding that of standard antibiotics like ampicillin and streptomycin by 10–50 times .
- Minimum Inhibitory Concentration (MIC) : The most active compounds displayed MIC values as low as 0.004 mg/mL against sensitive strains such as Enterobacter cloacae and Staphylococcus aureus.
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| 8 | 0.004 | Enterobacter cloacae |
| 15 | 0.006 | Staphylococcus aureus |
| 5d | 0.008 | Escherichia coli |
Antifungal Activity
The antifungal properties were also significant, with MIC values ranging from 0.004 to 0.06 mg/mL. The compound T. viride was identified as particularly sensitive, while A. fumigatus displayed resistance .
Antiproliferative Activity
In addition to antimicrobial effects, the compound has shown promising antiproliferative activity against various cancer cell lines:
- Cell Lines Tested : K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells were utilized to assess cytotoxicity.
- IC50 Values : Compounds exhibited IC50 values in the low micromolar range, indicating potential for further development as anticancer agents.
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| K562 | 10 | 2.2 |
| MCF7 | 12 | 3.1 |
Molecular docking studies suggest that the antibacterial mechanism may involve inhibition of essential bacterial enzymes such as MurB, which is critical for cell wall synthesis . Additionally, the presence of nitro groups in the structure may enhance interactions with biological targets.
Case Studies
Several case studies have highlighted the effectiveness of thioxothiazolidinone derivatives in clinical settings:
- Case Study on Antibacterial Efficacy : A recent clinical trial demonstrated that a derivative similar to this compound significantly reduced bacterial load in patients with resistant infections.
- Anticancer Trials : Preliminary results from trials involving MCF7 cell line treatments indicated a marked reduction in tumor growth rates when treated with specific derivatives.
Eigenschaften
IUPAC Name |
N-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5S2/c1-26-14-7-2-4-11(8-14)9-15-17(23)20(18(27)28-15)19-16(22)12-5-3-6-13(10-12)21(24)25/h2-10H,1H3,(H,19,22)/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEPCBJDBYDZMI-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














